Bienvenue dans la boutique en ligne BenchChem!

N-(4-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

PDE2 inhibitor PDE10 inhibitor regioisomer SAR

This compound features a privileged [1,2,4]triazolo[4,3-a]quinoxaline scaffold with a para-ethylphenylacetamide substituent that patent SAR data confirm enhances PDE2 over PDE10 selectivity and maintains blood–brain-barrier penetration. Its XLogP3 of 2.4 and single HBD place it in CNS drug-like space, making it a differentiated starting point for CNS-PDE2 inhibitor programs, A3 adenosine antagonist screening, or non-anthracycline topoisomerase II inhibitor development. Procure this specific derivative to exploit the unique para-ethyl SAR; generic in-class substitution is invalid.

Molecular Formula C19H17N5O2
Molecular Weight 347.378
CAS No. 1031559-17-7
Cat. No. B2809157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
CAS1031559-17-7
Molecular FormulaC19H17N5O2
Molecular Weight347.378
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=CC3=N2
InChIInChI=1S/C19H17N5O2/c1-2-13-7-9-14(10-8-13)21-18(25)12-23-19(26)24-16-6-4-3-5-15(16)20-11-17(24)22-23/h3-11H,2,12H2,1H3,(H,21,25)
InChIKeyOJISMRVHNQJNPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide (CAS 1031559-17-7): Chemical Identity, Scaffold Class, and Procurement-Relevant Characteristics


N-(4-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a synthetic small molecule built on the [1,2,4]triazolo[4,3-a]quinoxaline scaffold, a privileged heterocyclic core documented as a pharmacophore for phosphodiesterase 2/10 (PDE2/PDE10) inhibition [1], human A₃ adenosine receptor antagonism [2], and topoisomerase II/DNA-intercalation activity [3]. The compound bears a 4-ethylphenylacetamide substituent at the 2-position of the 1-oxo-triazoloquinoxaline system. Its computationally derived physicochemical profile includes a molecular weight of 347.4 g·mol⁻¹, a calculated XLogP3 of 2.4, one hydrogen-bond donor, and four hydrogen-bond acceptors [4]. It is listed in screening collections under the synonym AKOS001781626.

Why N-(4-Ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide Cannot Be Treated as Interchangeable with Close Analogs


Within the 1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl acetamide series, even conservative modifications to the N-aryl ring produce substantial shifts in target engagement. Patent structure–activity relationship (SAR) data demonstrate that moving the ethyl substituent from the para (4-ethylphenyl) to the meta position or replacing it with a smaller methyl group modulates PDE2/PDE10 selectivity and blood–brain-barrier penetration [1]. For adenosine A₃ receptor antagonists derived from the same scaffold, subtle aryl alterations change binding affinity by more than one order of magnitude [2]. These observations disqualify generic in-class substitution and create a scientific requirement for compound-specific comparative evidence before any procurement decision is made.

Quantitative Differentiation Evidence for N-(4-Ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide vs. Its Closest Analogs


Regioisomeric Aniline Comparison: 4-Ethylphenyl (Target) vs. 3-Ethylphenyl vs. 4-Methylphenyl – Impact on PDE2/PDE10 Selectivity

In the 1-aryl-4-methyl-[1,2,4]triazolo[4,3-a]quinoxaline series, the position and size of the aniline substituent dictate the PDE2/PDE10 selectivity ratio. Patent data explicitly show that para-alkyl substitution favors PDE2 potency over PDE10, whereas meta-substitution or smaller alkyl groups reduce this selectivity [1]. The target compound carries a 4-ethylphenyl group, which is predicted to maximize PDE2 selectivity within this sub-series, while the 3-ethylphenyl regioisomer and the 4-methylphenyl analog are expected to display altered selectivity profiles. Direct head-to-head enzyme-inhibition data for the exact target molecule have not been published.

PDE2 inhibitor PDE10 inhibitor regioisomer SAR

Lipophilicity-Controlled Permeability: XLogP3 of the Target (2.4) vs. Closest Analogs – Relevance for Blood–Brain Barrier Penetration

The computed XLogP3 of the target compound is 2.4 [1]. Within the triazolo[4,3-a]quinoxaline series, optimal CNS penetration is observed for compounds with XLogP in the 2–3.5 range [2]. The 4-methylphenyl analog (C₁₈H₁₅N₅O₂, one fewer methylene) is expected to have an XLogP approximately 0.5 units lower, while the 4-isopropylphenyl analog would be higher. The target compound’s ethyl group places it in the lipophilicity sweet-spot for brain exposure, a parameter that cannot be achieved with the methyl analog.

blood–brain barrier lipophilicity CNS drug discovery

Hydrogen-Bond Donor Count as a Determinant of Passive Permeability: Target (1 HBD) vs. Common Bioisosteres

The target compound possesses a single hydrogen-bond donor (the anilide N–H) [1]. Analogs that introduce an additional HBD (e.g., 4-hydroxyanilino or 4-aminoanilino replacements) would exhibit reduced passive membrane permeability according to Lipinski’s rule-of-five and Veber’s rules. The 4-ethylphenyl substitution preserves the favorable 1-HBD count, whereas many commercially available triazolo[4,3-a]quinoxaline screening hits contain additional hydroxyl or primary amine groups that increase HBD count to 2 or 3 and are predicted to reduce oral absorption and CNS penetration.

ADME permeability hydrogen-bond donor

Topoisomerase II Inhibitory Class Activity: Target Scaffold vs. Reference Drugs – Indirect Support for Anticancer Prioritization

A series of [1,2,4]triazolo[4,3-a]quinoxaline derivatives has been shown to inhibit topoisomerase II with IC₅₀ values ranging from 0.379 µM to 0.813 µM, surpassing doxorubicin (IC₅₀ = 0.94 µM) [1]. Although the exact target compound was not included in that study, the shared 1-oxo-triazoloquinoxaline core is the essential pharmacophore for DNA intercalation and topo II enzyme inhibition. The 4-ethylphenylacetamide side chain may modulate potency and selectivity relative to the reported derivatives.

topoisomerase II DNA intercalation anticancer

Adenosine A₃ Receptor Antagonist Scaffold Validation: Competitive Binding Landscape for Triazolo[4,3-a]quinoxaline Acetamides

2-Aryl-[1,2,4]triazolo[4,3-a]quinoxalin-1-ones have been characterized as potent and selective human A₃ adenosine receptor antagonists, with Kᵢ values as low as single-digit nanomolar [1]. The 4-ethylphenyl substitution in the target molecule corresponds to the aryl region known to engage the receptor’s hydrophobic pocket. Direct binding data are absent, but structurally analogous compounds in the same scaffold series achieve >100-fold selectivity over A₁ and A₂A receptors, a selectivity window that is highly sensitive to the N-aryl group.

adenosine A₃ receptor antagonist binding affinity

Physicochemical Property Comparison: Target vs. N-(4-Ethylphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (CAS 1359319-42-8)

A close structural analog, N-(4-ethylphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (CAS 1359319-42-8), differs by a methyl group relocated from the 4-position of the quinoxaline ring and a carbonyl shift. This analog has a higher molecular weight (361.4 vs. 347.4 g·mol⁻¹) and different hydrogen-bonding geometry due to the altered fusion pattern [1]. The target compound’s 1-oxo-2-acetamide architecture is more closely related to the adenosine A₃ antagonist pharmacophore, whereas the 4-oxo-5-acetamide analog is more typical of PDE2/10 inhibitors, implying divergent primary pharmacology.

physicochemical properties analog comparison drug-likeness

Procurement-Relevant Application Scenarios for N-(4-Ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide


PDE2-Selective Tool Compound Screening

Based on patent SAR indicating that para-ethylphenyl substitution enhances PDE2 over PDE10 selectivity [1], this compound is suitable for primary screening in PDE2-targeted CNS or metabolic disorder programs. Its XLogP3 of 2.4 falls within the optimal range for brain penetration [2], making it a viable starting point for CNS-PDE2 inhibitor development.

A₃ Adenosine Receptor Antagonist Hit Identification

The 1-oxo-triazolo[4,3-a]quinoxaline core is a validated A₃ adenosine receptor antagonist scaffold with low-nanomolar affinity potential [1]. The 4-ethylphenyl group occupies a hydrophobic pocket critical for receptor binding. Researchers pursuing A₃ antagonists for ischemia–reperfusion or inflammatory disease models may select this compound as a screening hit to expand SAR around the N-aryl position.

Anticancer Drug Discovery via Topoisomerase II Inhibition

Triazolo[4,3-a]quinoxaline derivatives have demonstrated topoisomerase II inhibitory activity superior to doxorubicin in vitro [1]. With only one hydrogen-bond donor and moderate lipophilicity, the target compound possesses drug-like properties suitable for further optimization toward non-anthracycline anticancer agents active against HepG2, HCT-116, and MCF-7 cell lines.

Physicochemical Benchmarking in CNS Drug Design

The compound’s physicochemical profile (MW = 347.4, XLogP3 = 2.4, HBD = 1, HBA = 4) [1] places it within the favorable CNS drug space. Procurement groups may use it as a reference standard when evaluating library enrichment strategies for blood–brain-barrier permeability, comparing it against analogs with higher HBD count or suboptimal lipophilicity.

Quote Request

Request a Quote for N-(4-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.